Bis[4-(tridecafluorohexyl)phenyl] diselenide
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Overview
Description
Bis[4-(tridecafluorohexyl)phenyl] diselenide is an organoselenium compound characterized by the presence of selenium atoms bonded to aromatic rings substituted with tridecafluorohexyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(tridecafluorohexyl)phenyl] diselenide typically involves the reaction of 4-(tridecafluorohexyl)phenyl derivatives with selenium reagents under controlled conditions. One common method includes the reaction of 4-(tridecafluorohexyl)phenyl bromide with sodium diselenide in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(tridecafluorohexyl)phenyl] diselenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antioxidant properties and potential therapeutic effects.
Medicine: Studied for its anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism by which Bis[4-(tridecafluorohexyl)phenyl] diselenide exerts its effects involves its ability to modulate redox processes. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It also interacts with various molecular targets, including enzymes and cellular pathways, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
- Diphenyl diselenide
Uniqueness
Bis[4-(tridecafluorohexyl)phenyl] diselenide is unique due to the presence of tridecafluorohexyl groups, which impart distinct chemical and physical properties. These fluorinated groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to other diselenides .
Properties
CAS No. |
234449-42-4 |
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Molecular Formula |
C24H8F26Se2 |
Molecular Weight |
948.2 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-4-[[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]diselanyl]benzene |
InChI |
InChI=1S/C24H8F26Se2/c25-13(26,15(29,30)17(33,34)19(37,38)21(41,42)23(45,46)47)9-1-5-11(6-2-9)51-52-12-7-3-10(4-8-12)14(27,28)16(31,32)18(35,36)20(39,40)22(43,44)24(48,49)50/h1-8H |
InChI Key |
YCRFNIGNXWPRSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[Se][Se]C2=CC=C(C=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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